Deaminohydroxyblasticidin S is produced through the biosynthetic pathways of Streptomyces griseochromogenes. The biosynthesis involves several enzymatic steps that modify the precursor molecules to form the final antibiotic structure. The genetic basis for this biosynthesis has been characterized in detail, revealing a complex gene cluster responsible for the synthesis of blasticidin S and its derivatives, including deaminohydroxyblasticidin S .
Deaminohydroxyblasticidin S belongs to the class of nucleoside antibiotics. It is structurally related to blasticidin S and classified under peptidyl nucleosides due to its unique combination of nucleobases and amino acids. Its mechanism primarily involves inhibition of protein synthesis in both prokaryotic and eukaryotic cells, similar to other members of its class .
The synthesis of deaminohydroxyblasticidin S can be achieved through controlled enzymatic reactions that modify blasticidin S. The key steps involve:
The biosynthetic pathway has been elucidated using molecular biology techniques such as gene cloning and heterologous expression in model organisms like Escherichia coli. Specific genes involved in the modification processes include those encoding aminotransferases and methyltransferases that facilitate the conversion from blasticidin S to its derivatives .
Deaminohydroxyblasticidin S retains the core structure of blasticidin S but features a hydroxyl group instead of an amine at the cytosine position. The general structure includes:
This modification alters its interaction with biological targets, particularly ribosomes during protein synthesis .
The molecular formula for deaminohydroxyblasticidin S can be represented as C₁₃H₁₈N₄O₅, with a molecular weight of approximately 302.31 g/mol. The compound's configuration influences its pharmacological properties and interactions with ribosomal machinery .
Deaminohydroxyblasticidin S undergoes various chemical reactions typical for nucleoside antibiotics:
The stability of deaminohydroxyblasticidin S can be assessed using spectroscopic methods such as UV-Vis and NMR spectroscopy, which provide insights into its structural integrity under different pH conditions .
Deaminohydroxyblasticidin S functions primarily by inhibiting protein synthesis. It binds to the ribosomal subunit, disrupting the translation process by preventing proper mRNA decoding and peptide bond formation. This action is similar to that of blasticidin S but may vary in efficacy due to structural differences.
Studies indicate that deaminohydroxyblasticidin S exhibits lower potency compared to blasticidin S, yet it retains sufficient activity to be utilized in research settings where selective inhibition is required .
Relevant analyses include melting point determination and solubility testing, which are crucial for understanding its behavior in biological systems .
Deaminohydroxyblasticidin S finds applications primarily in scientific research:
Deaminohydroxyblasticidin S is a biologically inactive metabolite derived from the nucleoside antibiotic blasticidin S through enzymatic deamination. This modified compound possesses the molecular formula C₁₇H₂₅N₇O₆ (neutral form) or C₁₇H₂₆N₇O₆⁺ (cationic form) with a molecular weight of 423.43 g/mol for the neutral species [4] [6]. The compound is systematically named as "4-[[3-amino-5-[(aminoiminomethyl)methylamino]-1-oxopentyl]amino]-1-[3,4-dihydro-2,4-dioxopyrimidin-1(2H)-yl]-1,2,3,4-tetradeoxy-β-D-erythro-2-hexenopyranuronic acid" [6]. Its chemical structure features a hydroxyl group (-OH) replacing the primary amine group (-NH₂) at the C4 position of the cytosine moiety in blasticidin S, fundamentally altering its biological activity while largely preserving the core scaffold consisting of a cytosine derivative linked to a glucuronic acid-derived ring and N-methyl β-arginine peptide [2] [9].
Table 1: Chemical Identifiers for Deaminohydroxyblasticidin S
Property | Value |
---|---|
CAS Registry Number | Not specified in sources |
Molecular Formula | C₁₇H₂₅N₇O₆ (neutral) / C₁₇H₂₆N₇O₆⁺ (cationic) |
Molecular Weight | 423.43 g/mol (neutral) |
InChI Key | REIIQZAQCCFGIJ-LBLJTAPMSA-N |
KEGG COMPOUND ID | C03860 |
MetaNetX ID | MNXM4563 |
SMILES | CN(CCC(N)CC(=O)N[C@H]1C=CC@@Hn1ccc(=O)[nH]c1=O)C(=N)N |
The stereochemistry of deaminohydroxyblasticidin S maintains the chiral configurations of the parent compound, with specific orientation at positions C9, C10, C13, and C14 as indicated by the stereodescriptors in its IUPAC nomenclature [4] [6]. This stereochemical preservation is significant as the antimicrobial activity of blasticidin S is highly stereospecific.
The discovery of deaminohydroxyblasticidin S is intrinsically linked to the development and environmental fate studies of its parent antibiotic, blasticidin S. Isolated in 1955 from Streptomyces griseochromogenes, blasticidin S represented the first fermentation-produced antibiotic developed for agricultural use, specifically targeting rice blast fungus (Pyricularia oryzae) [5] [9]. By the late 1960s, researchers investigating blasticidin S metabolism in agricultural environments identified that the antibiotic underwent rapid inactivation in field conditions. This led to the isolation of the soil fungus Aspergillus terreus strain S-712 from paddy fields, which demonstrated the ability to convert blasticidin S into a non-toxic derivative [5] [9].
Enzymatic studies in the 1970s revealed this derivative as deaminohydroxyblasticidin S, produced through the action of a specific deaminase enzyme [9]. Parallel research identified a homologous resistance mechanism in Bacillus cereus, leading to the discovery of the bsr gene encoding a functionally similar deaminase [2]. This historical trajectory reflects a transition from purely agricultural investigation to molecular biology applications, as these deaminases became valuable tools for genetic selection systems in the 1990s [8].
The transformation of blasticidin S to deaminohydroxyblasticidin S is catalyzed by blasticidin S deaminase enzymes, primarily encoded by the BSD gene from Aspergillus terreus and the bsr gene from Bacillus cereus [2] [8]. These enzymes specifically catalyze the hydrolytic deamination of the cytosine moiety in blasticidin S, replacing the C4 amino group (-NH₂) with a hydroxyl group (-OH) [2] [7]. The reaction follows first-order kinetics and requires no cofactors, making it highly efficient for antibiotic inactivation. This enzymatic conversion represents a resistance mechanism in microorganisms, allowing them to proliferate in blasticidin S-containing environments by detoxifying the antibiotic [2] [8].
Table 2: Deaminase Enzymes Producing Deaminohydroxyblasticidin S
Enzyme | Source Organism | Gene | Molecular Characteristics | Applications |
---|---|---|---|---|
Blasticidin S deaminase (BSD) | Aspergillus terreus | BSD | 142 amino acids; monomeric | Eukaryotic selection systems |
Blasticidin S deaminase (Bsr) | Bacillus cereus | bsr | 128 amino acids; homodimeric | Prokaryotic selection systems |
Beyond the initial detoxification step, deaminohydroxyblasticidin S can undergo further metabolic modifications depending on the biological system. Research in Aspergillus flavus demonstrates two potential metabolic pathways:
These pathways were elucidated using quadrupole time-of-flight liquid chromatography-mass spectrometry (Q-TOF LC-MS), which detected all intermediates in both in vivo and in vitro systems [3]. The identification of N-acetyldeaminohydroxyblasticidin S as a terminal metabolite highlights the sequential detoxification strategy employed by microorganisms, where deamination may be followed by acetylation to further reduce potential biological activity.
The structural modification from blasticidin S to deaminohydroxyblasticidin S has profound functional implications:
The differential activity highlights how specific structural modifications can dissociate primary antimicrobial effects from secondary metabolic influences, providing insights for designing novel inhibitors targeting mycotoxin production without applying selection pressure for general antimicrobial resistance.
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